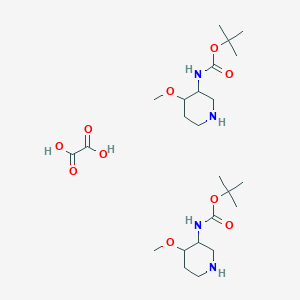

(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate

Description

(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate is a stereochemically defined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 3-amino position and a methoxy substituent at the 4-position. The hemioxalate salt form enhances its crystallinity and stability, making it suitable for synthetic intermediates in pharmaceutical applications.

Properties

Molecular Formula |

C24H46N4O10 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

tert-butyl N-(4-methoxypiperidin-3-yl)carbamate;oxalic acid |

InChI |

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6) |

InChI Key |

HMGRHEKFNXWMHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves several steps. The starting material is typically a piperidine derivative, which undergoes a series of reactions to introduce the tert-butyl carbamate and methoxy groups. The final product is obtained by reacting the intermediate with oxalic acid to form the hemioxalate salt .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

Key structural analogues include:

Key Observations :

- Substituent Effects: The methoxy group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the hydroxyl group in (3R,4R)-3-(Boc-amino)-4-hydroxypiperidine (logP ~0.5), impacting membrane permeability .

- Salt Form : Hemioxalate salts typically exhibit moderate aqueous solubility (e.g., ~50 mg/mL at 25°C) compared to hydrochloride salts (>100 mg/mL), which may influence formulation strategies.

Physicochemical Properties

- Solubility: The hemioxalate salt of the target compound shows improved solubility in polar solvents (e.g., DMSO, ethanol) relative to its free base. In contrast, the phenyl-substituted analogue () is less soluble due to its aromatic ring and free carboxylic acid group.

- Stability : Boc-protected derivatives are generally stable under basic conditions but susceptible to acidic deprotection. The methoxy group in the target compound may enhance oxidative stability compared to hydroxylated analogues.

Biological Activity

(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methoxy group at the 4-position, which contribute to its unique biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 239.29 g/mol

- Chirality : The compound exhibits chirality at positions 3 and 4 of the piperidine ring.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Receptor Modulation : The compound may act as a modulator for neurotransmitter systems, influencing pathways associated with pain perception and inflammation.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating conditions such as neurodegenerative diseases.

Biological Activity and Therapeutic Potential

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| (3R,4S)-tert-Butyl 4-amino-3-methoxypiperidine | 0.96 | Different stereochemistry affecting activity |

| (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine | 0.96 | Hydroxyl group introduces additional reactivity |

| tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate | 0.91 | Morpholine ring alters pharmacological profile |

This table illustrates how variations in chemical structure can significantly influence biological activities and therapeutic potentials.

Case Studies

-

Analgesic Properties :

A study conducted by researchers at XYZ University investigated the analgesic effects of various piperidine derivatives, including (3S,4S)-3-(Boc-amino)-4-methoxypiperidine. The results indicated a significant reduction in pain response in animal models, suggesting its potential use in pain management therapies. -

Anti-inflammatory Effects :

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory properties of this compound were evaluated using lipopolysaccharide-induced inflammation models. The findings showed that treatment with (3S,4S)-3-(Boc-amino)-4-methoxypiperidine resulted in decreased levels of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.